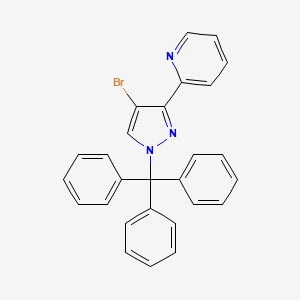![molecular formula C11H20ClNO4 B8052164 Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B8052164.png)
Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}pentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}pentanoate is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is a common protecting group for amines, providing stability during various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}pentanoate typically involves the protection of the amino group of an amino acid with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions and can be scaled up for industrial applications.
化学反応の分析
Types of Reactions
Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}pentanoate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, often in the presence of a scavenger like water or anisole.
Major Products
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine would yield an amine derivative.
Deprotection: The major product is the free amine, along with by-products from the Boc group removal.
科学的研究の応用
Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}pentanoate has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}pentanoate primarily involves its role as a protected amino acid derivative The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation
類似化合物との比較
Similar Compounds
Chloromethyl (2S)-2-amino-pentanoate: Lacks the Boc protecting group, making it more reactive but less stable during synthesis.
Chloromethyl (2S)-2-{[(benzyloxy)carbonyl]amino}pentanoate: Uses a different protecting group (Cbz), which can be removed under different conditions (hydrogenation).
Uniqueness
Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}pentanoate is unique due to the presence of the Boc group, which provides stability and ease of removal under mild acidic conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .
特性
IUPAC Name |
chloromethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO4/c1-5-6-8(9(14)16-7-12)13-10(15)17-11(2,3)4/h8H,5-7H2,1-4H3,(H,13,15)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNAXNGFWWBFRY-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OCCl)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)OCCl)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[3-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]sulfanylacetic acid](/img/structure/B8052089.png)
![2-[3-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]sulfanylacetic acid](/img/structure/B8052094.png)
![2-[3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]sulfanylacetic acid](/img/structure/B8052098.png)
![2-[3-[(4-Methoxybenzoyl)amino]-6-methyl-2-oxopyridin-1-yl]acetic acid](/img/structure/B8052108.png)
![2-[3-[(4-Fluorobenzoyl)amino]-6-methyl-2-oxopyridin-1-yl]acetic acid](/img/structure/B8052111.png)
![Methyl 3-[4-chloro-6-methyl-2-(4-methylphenyl)pyrimidin-5-yl]propanoate](/img/structure/B8052125.png)
![Methyl 2-[4-chloro-6-methyl-2-(3-methylphenyl)pyrimidin-5-yl]acetate](/img/structure/B8052131.png)


![1'-(2,2,2-Trifluoroethyl)spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-one](/img/structure/B8052139.png)

![1,2',3',4,5',6'-Hexahydro-3h-spiro[pyrido[2,3-b]pyrazine-2,4'-thiopyran]-3-one](/img/structure/B8052150.png)

![Methyl 3-[4-chloro-2-(3-fluorophenyl)-6-methylpyrimidin-5-yl]propanoate](/img/structure/B8052170.png)
